2,5-Dinitrofluorene
Overview
Description
2,5-Dinitrofluorene is an aromatic nitro compound with the molecular formula C₁₃H₈N₂O₄ and a molecular weight of 256.21 g/mol . It is a derivative of fluorene, characterized by the presence of two nitro groups at the 2 and 5 positions on the fluorene ring. This compound is known for its light brown solid appearance and is insoluble in water .
Mechanism of Action
Target of Action
The primary targets of 2,5-Dinitrofluorene are currently unknown. This compound is a synthetic nitroaromatic compound
Mode of Action
Nitroaromatic compounds, in general, can undergo various reactions in biological systems, including reduction, oxidation, and conjugation . .
Biochemical Pathways
Nitroaromatic compounds can be metabolized by various bacterial enzymes, leading to the formation of a variety of products . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and other conditions can affect the behavior of nitroaromatic compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dinitrofluorene can be synthesized through the nitration of fluorene. The nitration process typically involves the reaction of fluorene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Fluorene+2HNO3→this compound+2H2O
Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as crystallization and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dinitrofluorene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, potassium hydroxide, organic solvents like dimethylformamide.
Major Products Formed:
Reduction: 2,5-Diaminofluorene.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dinitrofluorene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its effects on biological systems, particularly its interaction with DNA.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2,7-Dinitrofluorene: Another dinitro derivative of fluorene with nitro groups at the 2 and 7 positions.
2-Nitrofluorene: A mononitro derivative with a single nitro group at the 2 position.
9-Fluorenone: An oxidized derivative of fluorene with a ketone group at the 9 position.
Comparison: 2,5-Dinitrofluorene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and biological activity. Compared to 2,7-Dinitrofluorene, this compound has different steric and electronic properties, leading to variations in its reactivity and applications. The presence of two nitro groups also makes it more reactive than 2-Nitrofluorene, while 9-Fluorenone, being an oxidized derivative, exhibits different chemical behavior altogether .
Properties
IUPAC Name |
2,5-dinitro-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-14(17)10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)15(18)19/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAHNUAISBGLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 | |
Record name | 2,5-DINITRO-9H-FLUORENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025162 | |
Record name | 2,5-Dinitro-9H-fluorene | |
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Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-dinitro-9h-fluorene is a light brown solid. (NTP, 1992) | |
Record name | 2,5-DINITRO-9H-FLUORENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2,5-DINITRO-9H-FLUORENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20270 | |
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CAS No. |
15110-74-4 | |
Record name | 2,5-DINITRO-9H-FLUORENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20270 | |
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Record name | 2,5-Dinitro-9H-fluorene | |
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Record name | Fluorene, 2,5-dinitro- | |
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Record name | 2,5-Dinitrofluorene | |
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Record name | 2,5-Dinitro-9H-fluorene | |
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Record name | 2,5-dinitrofluorene | |
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Record name | 2,5-Dinitrofluorene | |
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Melting Point |
405 °F (NTP, 1992) | |
Record name | 2,5-DINITRO-9H-FLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20270 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the carcinogenic potential of 2,5-dinitrofluorene compared to other nitrofluorene compounds?
A: While the provided abstracts don't directly assess the carcinogenicity of this compound, one study [] highlights the potent carcinogenicity of its isomer, 2,7-dinitrofluorene, in the mammary glands of female rats. This study found that 2,7-dinitrofluorene induced mammary tumors significantly faster and with higher malignancy compared to other tested nitrofluorene compounds and even the potent carcinogen control, N-hydroxy-2-acetylaminofluorene. This difference in potency was attributed to the poor solubility of 2,7-dinitrofluorene leading to prolonged exposure of the mammary gland. Although the study doesn't directly investigate this compound's carcinogenicity, it emphasizes the structural influence on the carcinogenic potential within the nitrofluorene family.
Q2: How does the introduction of fluorine atoms affect the carcinogenicity of acetylaminofluorene derivatives?
A: Research suggests that substituting hydrogen atoms with fluorine in various positions on the aromatic ring of 2-acetylaminofluorene (AAF) doesn't significantly alter its carcinogenic activity in rats []. This observation led researchers to propose that those specific aromatic ring positions in AAF might not be directly involved in the covalent bond formation crucial for its carcinogenic mechanism. Instead, the study supports the involvement of N-hydroxylation of AAF as a key step in its carcinogenicity.
Q3: How do 2-nitrofluorene derivatives impact human sperm motility?
A: In vitro studies using computer-aided sperm analysis revealed that certain 2-nitrofluorene derivatives, including 2,4,7-trinitrofluoren-9-one, 2,5-diaminofluorene, 7-hydroxy-2-nitrofluorene, and 2,7-diaminofluorene, significantly impair human sperm motility []. Interestingly, this compound showed a slight detrimental effect, while 2-acetylaminofluorene and 2,7-dinitrofluorene displayed weak stimulatory effects. While the exact mechanism behind these effects remains unclear, the study suggests a potential interaction of these lipophilic compounds with sperm cell membranes or cellular respiration processes.
Q4: Can electrochemical techniques provide insights into the reduction behavior of nitrofluorene compounds?
A: Yes, polarographic studies have been employed to investigate the reduction of nitro and carbonyl groups in nitrofluorene compounds like 2,5-dinitrofluorenone []. The research demonstrated that the characteristic double waves observed for the carbonyl group in fluorenone merge into a single two-electron wave in dinitrofluorenones. This phenomenon is attributed to the decreased stability of the intermediate free radical caused by the presence of hydroxylamine groups within the aromatic structure. This study highlights the utility of polarography in understanding the electrochemical behavior and reduction mechanisms of nitrofluorene compounds.
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